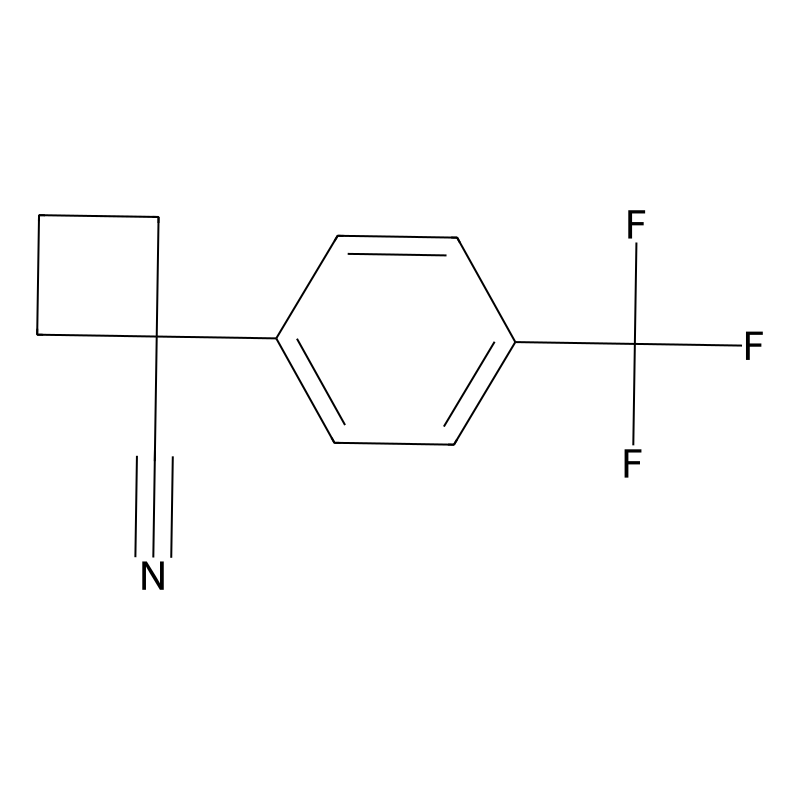

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile (CAS 29786-44-5) is a highly specialized fluorinated building block primarily utilized in the synthesis of CNS-active pharmaceutical libraries and monoamine reuptake inhibitor analogs [1]. Featuring a cyclobutane ring geminally substituted with a nitrile and a para-trifluoromethylphenyl group, this compound serves as a critical precursor for generating 1-arylcyclobutanemethanamines [2]. The incorporation of the trifluoromethyl moiety is a deliberate design choice in drug discovery to enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of downstream intermediates, making it a high-value precursor for advanced therapeutic development.

Research Fit

Substituting this compound with the more common 1-(4-chlorophenyl)cyclobutanecarbonitrile (the classic sibutramine precursor) or unsubstituted analogs fundamentally alters the pharmacological and physicochemical profile of the resulting downstream products [1]. The para-trifluoromethyl group is significantly bulkier (van der Waals volume ~42.6 ų vs ~22.4 ų for chlorine) and more electron-withdrawing, which directly impacts target receptor binding affinity and prevents CYP450-mediated para-hydroxylation [2]. In procurement, selecting a chloro or unsubstituted analog to save costs will result in library compounds with inferior metabolic half-lives and altered CNS penetrance, rendering them unsuitable for modern lead optimization workflows.

Substitution Risk

Enhanced Lipophilicity for CNS Library Synthesis

In the design of neuroactive compounds, the choice of halogen substitution on the 1-arylcyclobutane core dictates blood-brain barrier (BBB) permeability. The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile imparts a higher Hansch lipophilicity parameter (π = +0.88) compared to the chloro analog (π = +0.71) [1]. This translates to a calculated LogP increase of approximately 0.2 to 0.3 units in the downstream primary amines, optimizing the partition coefficient for passive CNS diffusion [2].

| Evidence Dimension | Hansch lipophilicity parameter (π) |

| Target Compound Data | +0.88 (para-CF3 group) |

| Comparator Or Baseline | 1-(4-chlorophenyl)cyclobutanecarbonitrile (+0.71 for para-Cl) |

| Quantified Difference | +0.17 π units higher lipophilicity contribution |

| Conditions | Calculated physicochemical parameters for substituent effects |

Procuring the CF3 analog ensures that downstream synthesized libraries possess the requisite lipophilicity for effective blood-brain barrier penetration in CNS drug discovery.

Metabolic Stability via Aromatic Deactivation

The metabolic liability of unsubstituted or weakly deactivated aryl rings limits the half-life of many drug candidates. The para-trifluoromethyl group in this building block exerts a strong electron-withdrawing effect (Hammett σp = 0.54), significantly deactivating the aromatic ring compared to an unsubstituted phenyl ring (σp = 0.00) or a chloro-substituted ring (σp = 0.23) [1]. This electronic deactivation, combined with the steric blocking of the para position, effectively suppresses CYP450-mediated aromatic hydroxylation in the resulting active pharmaceutical ingredients [2].

| Evidence Dimension | Aromatic ring electronic deactivation (Hammett σp) |

| Target Compound Data | σp = 0.54 (Strongly deactivated) |

| Comparator Or Baseline | 1-(4-chlorophenyl)cyclobutanecarbonitrile (σp = 0.23) |

| Quantified Difference | 2.3-fold greater electron-withdrawing effect at the para position |

| Conditions | Standard Hammett substituent constants for aromatic systems |

Buyers targeting long-acting therapeutics must select the CF3 precursor to inherently build metabolic resistance into their compound libraries.

Synthetic Reactivity in Nitrile Reduction

The synthesis of 1-arylcyclobutanemethanamines requires the reduction of the sterically hindered nitrile group. The strong electron-withdrawing nature of the para-trifluoromethyl group increases the electrophilic character of the nitrile carbon compared to electron-neutral or electron-donating analogs[1]. This electronic activation facilitates nucleophilic attack by hydride reagents (such as LiAlH4 or borane), allowing for efficient conversion to the primary amine under standard laboratory conditions, whereas less activated nitriles may require harsher forcing conditions or suffer from lower yields [2].

| Evidence Dimension | Nitrile electrophilicity and reduction efficiency |

| Target Compound Data | Enhanced reactivity due to strong -I/-M effects of CF3 |

| Comparator Or Baseline | Electron-neutral analogs (e.g., 1-phenylcyclobutanecarbonitrile) |

| Quantified Difference | Lower activation energy for hydride addition |

| Conditions | Standard hydride reduction protocols (e.g., LiAlH4 in THF) |

This precursor offers superior processability and higher conversion rates during the critical nitrile reduction step in amine library synthesis.

Elimination of Regiochemical Liabilities vs. Meta-Isomer

When selecting fluorinated building blocks, the position of the CF3 group is critical. 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile features para-substitution, which completely blocks the most reactive site on the aromatic ring [1]. In contrast, using the meta-isomer, 1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile (CAS 29786-43-4), leaves the para position open to potential off-target electrophilic aromatic substitutions during multi-step synthesis or in vivo metabolic oxidation [2].

| Evidence Dimension | Aromatic para-position availability |

| Target Compound Data | Blocked (0% para-reactivity) |

| Comparator Or Baseline | 1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile (Open para-position) |

| Quantified Difference | Complete elimination of para-substitution byproducts |

| Conditions | Multi-step synthesis or metabolic stability assays |

Procuring the para-isomer prevents the formation of complex regiochemical mixtures, simplifying purification and ensuring reproducible downstream yields.

Synthesis of CNS-Active Compound Libraries

Due to the high lipophilicity (π = +0.88) imparted by the trifluoromethyl group, this compound is the premier choice for synthesizing libraries of monoamine reuptake inhibitors or other neurotherapeutics where blood-brain barrier penetration is a strict requirement [1].

Development of Metabolically Stable APIs

The strong electron-withdrawing nature (Hammett σp = 0.54) and steric bulk of the para-CF3 group make this precursor ideal for drug discovery programs that need to overcome the rapid CYP450-mediated clearance associated with unsubstituted or chloro-substituted aryl rings [2].

High-Yield Primary Amine Production

In process chemistry, the electronic activation of the nitrile group by the para-CF3 moiety facilitates efficient hydride reduction. This makes it the preferred starting material for scalable production of 1-(4-(trifluoromethyl)phenyl)cyclobutanemethanamine and its subsequent derivatives [3].

Application Fit

References

- [1] Pajouhesh, H., & Lenz, G. R. 'Medicinal chemical properties of successful central nervous system drugs.' NeuroRx, 2(4), 541-553.

- [2] Böhm, H. J., et al. 'Fluorine in medicinal chemistry.' ChemBioChem, 5(5), 637-643.

- [3] Brown, H. C., et al. 'Selective reductions. 26. Lithum aluminum hydride reduction of nitriles.' Journal of the American Chemical Society, 104(10), 2824-2831.

XLogP3

Wikipedia

Explore Compound Types